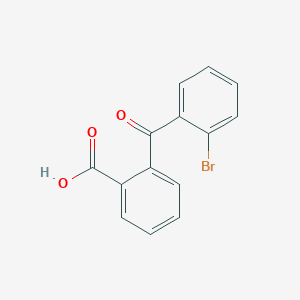
2-(2-bromobenzoyl)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromobenzoyl)benzoic acid is an organic compound characterized by its bromine-substituted benzoyl group attached to a benzoic acid moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-bromobenzoic acid and benzoic acid as starting materials.
Reaction Conditions: The reaction involves a Friedel-Crafts acylation, where 2-bromobenzoic acid is treated with benzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the reaction is carried out in a controlled environment to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the bromine-substituted benzoyl group to a different functional group.
Substitution: Substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Hydroxylated or alkylated derivatives.
Scientific Research Applications
2-(2-Bromobenzoyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2-bromobenzoyl)benzoic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
2-Bromobenzoic Acid: Similar structure but lacks the additional benzoyl group.
2-Chlorobenzoylbenzoic Acid: Similar to 2-(2-bromobenzoyl)benzoic acid but with a chlorine atom instead of bromine.
2-Methoxybenzoylbenzoic Acid: Similar structure but with a methoxy group instead of bromine.
Uniqueness:
Bromine Atom: The presence of the bromine atom in this compound makes it more reactive compared to its chloro and methoxy counterparts.
Additional Benzoyl Group: The additional benzoyl group provides unique chemical properties and reactivity compared to 2-bromobenzoic acid.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for research and development.
Properties
Molecular Formula |
C14H9BrO3 |
|---|---|
Molecular Weight |
305.12 g/mol |
IUPAC Name |
2-(2-bromobenzoyl)benzoic acid |
InChI |
InChI=1S/C14H9BrO3/c15-12-8-4-3-7-11(12)13(16)9-5-1-2-6-10(9)14(17)18/h1-8H,(H,17,18) |
InChI Key |
YUQRAEMCBGNKQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















